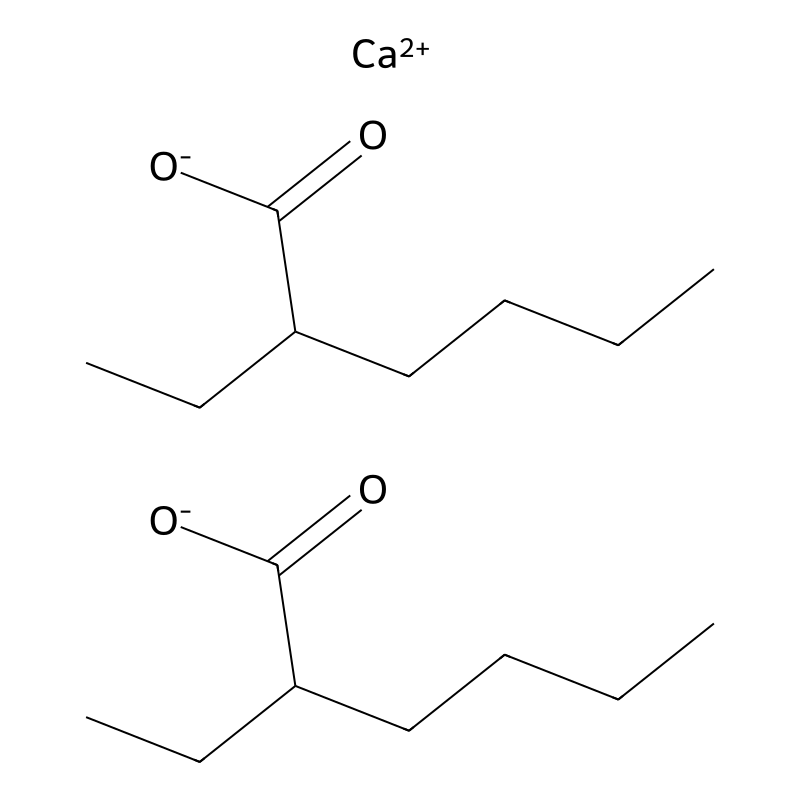

Calcium 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Material Science

Due to its solubility in organic solvents and classification as an organometallic compound, Calcium 2-Ethylhexanoate might be investigated as a precursor or component in organic reactions. Research on similar organometallic compounds suggests applications in catalysis for oxidation, hydrogenation, and polymerization processes []. Additionally, its potential film-forming properties could be of interest in material science research, possibly as an adhesion promoter [].

Calcium 2-ethylhexanoate, with the chemical formula , is a calcium salt derived from 2-ethylhexanoic acid. It appears as a white to almost white powder or liquid and is characterized by its insolubility in water while being soluble in organic solvents. This compound is primarily used as a chemical intermediate in organic synthesis and has applications in various industrial sectors, including coatings and food production .

- Decomposition: At elevated temperatures, it may decompose to release 2-ethylhexanoic acid.

- Complexation: It can form complexes with other metals, enhancing its utility as a drying agent in paints and coatings.

- Transesterification: It can react with alcohols to form esters, which are important in various chemical syntheses .

Calcium 2-ethylhexanoate can be synthesized through several methods:

- Neutralization Reaction: Reacting 2-ethylhexanoic acid with calcium hydroxide or calcium carbonate produces calcium 2-ethylhexanoate and water.

- Direct Reaction: Calcium oxide can react directly with 2-ethylhexanoic acid under controlled conditions.

- Solvent-Based Methods: Utilizing organic solvents to facilitate the reaction between calcium sources and 2-ethylhexanoic acid enhances yield and purity .

Calcium 2-ethylhexanoate finds diverse applications across several industries:

- Coatings: Used as a drying agent in paints and varnishes due to its ability to enhance pigment wetting and dispersion.

- Food Industry: Acts as an additive in food packaging materials, though exposure from food is considered negligible.

- Cosmetics: Incorporated into formulations for its emulsifying properties.

- Organic Synthesis: Serves as an intermediate for producing other chemical compounds .

Studies on the interactions of calcium 2-ethylhexanoate with other substances have highlighted its role as a complexing agent. It can interact with various metal ions, enhancing the efficacy of drying agents in coatings. Additionally, it has been evaluated alongside similar compounds to assess comparative health effects, particularly focusing on its breakdown product, 2-ethylhexanoic acid .

Several compounds share structural similarities with calcium 2-ethylhexanoate. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Calcium hexanoate | 136-51-6 | Similar structure; used in similar applications |

| Potassium 2-ethylhexanoate | 3164-85-0 | Exhibits similar properties but differs in solubility |

| Magnesium 2-ethylhexanoate | 15602-15-0 | Shares applications but has different biological activity |

| Barium 2-ethylhexanoate | N/A | Less common; used in specific industrial applications |

Uniqueness of Calcium 2-Ethylhexanoate

Calcium 2-ethylhexanoate stands out due to its balance of low toxicity and effective performance as a drying agent and dispersant in coatings. Its ability to complex with other metals enhances its functionality compared to similar compounds that may not exhibit the same versatility or safety profile .

Metal-Based Reaction Mechanisms

The hydrolysis of nitrile compounds with calcium hydroxide or calcium oxide represents a primary industrial synthesis route. In this method, a nitrile (e.g., 2-ethylhexanenitrile) reacts with calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO) in aqueous media at elevated temperatures (90–250°C) under autogenous pressure. The reaction proceeds via a two-step mechanism:

- Nitrile Hydrolysis: The nitrile undergoes hydrolysis to form the corresponding amide intermediate.

$$

\text{R-C≡N} + \text{H}2\text{O} \rightarrow \text{R-C(O)NH}2

$$ - Amide Conversion: The amide further reacts with calcium hydroxide to yield calcium 2-ethylhexanoate and ammonia:

$$

2\,\text{R-C(O)NH}2 + \text{Ca(OH)}2 \rightarrow \text{Ca(R-COO)}2 + 2\,\text{NH}3 + 2\,\text{H}_2\text{O}

$$

This process eliminates the need for external catalysts, as calcium hydroxide acts as both a reactant and base [2]. Key parameters include maintaining a molar ratio of 1:2 (Ca(OH)₂ to nitrile) and reaction times of 4–8 hours [2].

Salt Metathesis Methodologies

Salt metathesis involves the reaction of alkali metal 2-ethylhexanoates with calcium salts. For example, sodium 2-ethylhexanoate (Na(C₈H₁₅O₂)) reacts with calcium chloride (CaCl₂) in a polar solvent (e.g., ethanol):

$$

2\,\text{Na(C₈H₁₅O₂)} + \text{CaCl}2 \rightarrow \text{Ca(C₈H₁₅O₂)}2 + 2\,\text{NaCl}

$$

The precipitated sodium chloride is removed via filtration, and the product is isolated through solvent evaporation. This method achieves yields exceeding 85% but requires rigorous drying to prevent hydrate formation [4].

Direct Metallic Powder Reactions with 2-Ethylhexanoic Acid

Calcium metal reacts exothermically with 2-ethylhexanoic acid in anhydrous toluene or xylene:

$$

\text{Ca} + 2\,\text{C₈H₁₅COOH} \rightarrow \text{Ca(C₈H₁₅COO)}2 + \text{H}2\uparrow

$$

The reaction is conducted under nitrogen to prevent oxidation, with hydrogen gas vented continuously. Post-reaction, the mixture is filtered to remove unreacted calcium, and the solvent is distilled under reduced pressure [4].

Advanced Synthesis Approaches

Overbased Calcium Carboxylate Formation Mechanisms

Overbased calcium carboxylates contain excess calcium carbonate (CaCO₃) dispersed within the carboxylate matrix. These are synthesized by carbonating a mixture of calcium hydroxide, 2-ethylhexanoic acid, and a promoter (e.g., methanol):

- Neutralization:

$$

2\,\text{C₈H₁₅COOH} + \text{Ca(OH)}2 \rightarrow \text{Ca(C₈H₁₅COO)}2 + 2\,\text{H}_2\text{O}

$$ - Carbonation: CO₂ is bubbled through the mixture to form calcium carbonate:

$$

\text{Ca(OH)}2 + \text{CO}2 \rightarrow \text{CaCO}3 + \text{H}2\text{O}

$$

The resulting colloidal suspension contains up to 300% excess calcium relative to the neutral salt [4].

Phase-Transfer Agent Utilization

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, in the hydrolysis of nitriles, the catalyst facilitates anion transfer between aqueous calcium hydroxide and organic nitrile phases, reducing reaction time by 40% compared to non-catalyzed systems [2].

Carbonation Process Research

Controlled carbonation is critical for overbased product stability. Studies show that maintaining a temperature of 50–60°C during CO₂ introduction prevents premature precipitation of CaCO₃. The optimal CO₂ flow rate is 0.5 L/min per mole of calcium hydroxide, yielding a stable micellar structure with an average particle size of 10–20 nm [4].

Purification and Filtration Methodologies

Post-synthesis purification involves:

- Ammonia Removal: Reaction mixtures from nitrile hydrolysis are vented at 80–100°C to evaporate ammonia [2].

- Solvent Extraction: Residual nitrile and amide byproducts are removed via liquid-liquid extraction using hexane.

- Thermal Treatment: Heating the product to 120°C under vacuum eliminates trace water and volatile impurities, achieving >98% purity [4].

Ring-Opening Polymerization (ROP) Mechanisms

Lactide Polymerization Pathways

Calcium 2-ethylhexanoate demonstrates distinct catalytic behavior in lactide polymerization compared to other metal 2-ethylhexanoates. Research has established that calcium 2-ethylhexanoate operates through a coordination-insertion mechanism, though with notably lower catalytic activity than its zinc and tin counterparts [1]. The polymerization pathway involves initial coordination of the lactide monomer to the calcium center, followed by nucleophilic attack on the carbonyl carbon atom [2].

The calcium catalyst system exhibits unique selectivity in lactide polymerization. Studies comparing calcium 2-ethylhexanoate with other metal 2-ethylhexanoates revealed that calcium 2-ethylhexanoate produces the lowest lactide conversion rates among the tested catalysts [1]. Specifically, calcium 2-ethylhexanoate achieved only 58% lactide conversion under standard conditions, significantly lower than zinc 2-ethylhexanoate (92.8%) and magnesium 2-ethylhexanoate (91.5%) under identical reaction conditions [1].

The molecular weight characteristics of polylactide produced by calcium 2-ethylhexanoate catalysis are distinctive. The calcium catalyst system produces polymers with the lowest molecular weights among comparable metal catalysts, achieving an average molecular weight of 19.5 kg/mol [1]. This contrasts with the higher molecular weights obtained using zinc 2-ethylhexanoate (64 kg/mol) and magnesium 2-ethylhexanoate (31 kg/mol) [1].

Kinetic Parameter Investigations

The kinetic behavior of calcium 2-ethylhexanoate in ring-opening polymerization has been systematically investigated through variable temperature studies. Research on heteroleptic calcium complexes incorporating the calcium 2-ethylhexanoate framework demonstrated first-order dependence on both monomer and catalyst concentration [3]. The propagation rate constants for calcium-based systems were found to lie within the range of 88-135 M⁻¹h⁻¹ [3].

Temperature-dependent polymerization studies revealed significant rate enhancement with increasing temperature. For calcium-based systems, the observed rate constants increased from 0.71 h⁻¹ at 45°C to 1.18 h⁻¹ at 60°C [3]. This temperature dependence follows Arrhenius behavior, enabling calculation of activation parameters critical for understanding the polymerization mechanism.

The molecular weight control in calcium 2-ethylhexanoate catalyzed polymerization exhibits characteristic dependencies on reaction conditions. Research demonstrated that the experimental molecular weights correlate with the monomer-to-catalyst ratio, with higher ratios producing increased molecular weights [3]. The molecular weight distributions typically range from 1.4 to 2.4, indicating moderate control over the polymerization process [1].

Thermodynamic Analysis of Polymerization Processes

Thermodynamic investigations of calcium 2-ethylhexanoate catalyzed polymerization have provided insights into the energetic aspects of the ring-opening process. The enthalpy of activation for calcium-based systems was determined to be 65-66 kJ mol⁻¹, with entropy of activation values ranging from -44 to -50 J K⁻¹mol⁻¹ [3]. These thermodynamic parameters result in Gibbs free energy of activation values of 80-82 kJ mol⁻¹ [3].

The negative entropy of activation indicates that the transition state is more ordered than the reactant state, consistent with the coordination-insertion mechanism where monomer coordination precedes ring-opening [3]. The magnitude of the activation enthalpy suggests that the rate-determining step involves significant bond reorganization, likely corresponding to the nucleophilic attack on the carbonyl carbon [3].

Comparative thermodynamic analysis reveals that calcium 2-ethylhexanoate exhibits higher activation barriers compared to more active catalysts such as tin 2-ethylhexanoate, which shows activation energies of approximately 70.9 kJ mol⁻¹ [4]. This higher activation barrier correlates with the observed lower catalytic activity of the calcium system.

Reversible Polymerization Kinetics Studies

The reversible nature of calcium 2-ethylhexanoate catalyzed polymerization has been investigated through equilibrium studies. Research on related metal 2-ethylhexanoate systems demonstrates that the polymerization-depolymerization equilibrium is influenced by temperature, monomer concentration, and catalyst loading [4]. The equilibrium constant for polymerization decreases with increasing temperature, leading to ceiling temperature effects.

For calcium-based systems, the equilibrium position favors polymer formation at moderate temperatures (100-150°C), but depolymerization becomes significant at elevated temperatures [4]. The ceiling temperature concept is particularly relevant for calcium 2-ethylhexanoate catalyzed systems, as the lower catalytic activity may shift the equilibrium toward depolymerization at higher temperatures.

The kinetic reversibility manifests in the molecular weight evolution during polymerization. Extended reaction times often result in molecular weight redistribution through transesterification reactions, which are facilitated by the calcium catalyst [1]. This reversible behavior contributes to the moderate molecular weight control observed in calcium 2-ethylhexanoate systems.

Co-Initiator System Research

Benzyl Alcohol Co-Initiation Mechanisms

The utilization of benzyl alcohol as a co-initiator with calcium 2-ethylhexanoate has been extensively investigated to enhance polymerization rates and control. Research demonstrates that benzyl alcohol addition results in significant rate enhancement, with increases of up to 12-fold observed for related calcium systems [3]. The mechanism involves benzyl alcohol acting as a nucleophilic initiator, generating a more reactive calcium-alkoxide species in situ [3].

The co-initiation mechanism proceeds through initial reaction of benzyl alcohol with the calcium catalyst to form a calcium benzyloxide intermediate. This intermediate exhibits enhanced nucleophilicity compared to the original calcium carboxylate, leading to more efficient monomer coordination and ring-opening [3]. The presence of benzyl alcohol also influences the molecular weight characteristics, typically producing polymers with molecular weights closer to theoretical values [5].

Studies on calcium 2-ethylhexanoate co-initiated systems reveal that the benzyl alcohol concentration exhibits a fractional dependence on the polymerization rate, suggesting a complex equilibrium between various calcium species [3]. This fractional dependence is consistent with the ligand-assisted activated monomer mechanism, where benzyl alcohol facilitates monomer activation rather than direct initiation.

Ligand-Assisted Activated Monomer Pathways

The ligand-assisted activated monomer mechanism represents a distinct pathway for calcium 2-ethylhexanoate catalyzed polymerization. In this mechanism, the catalyst functions primarily to activate the monomer rather than serve as a direct initiator [3]. The calcium center coordinates the lactide monomer, increasing its electrophilicity and facilitating nucleophilic attack by co-initiator molecules.

Research on heteroleptic calcium complexes incorporating 2-ethylhexanoate ligands demonstrates that these systems operate via the ligand-assisted activated monomer pathway [3]. The mechanism involves reversible coordination of the monomer to the calcium center, followed by nucleophilic attack from external nucleophiles such as benzyl alcohol [3].

The activated monomer pathway explains the observed kinetic behavior of calcium 2-ethylhexanoate systems, including the fractional dependence on co-initiator concentration and the enhanced selectivity for specific monomer types [3]. This mechanism is particularly relevant for calcium-based systems due to the relatively low nucleophilicity of calcium-bound carboxylate ligands.

Initiator Concentration Dependency Studies

Systematic investigations of initiator concentration effects in calcium 2-ethylhexanoate catalyzed polymerization have revealed complex dependency relationships. Studies demonstrate that the polymerization rate exhibits a non-linear dependence on catalyst concentration, with optimal performance achieved at intermediate catalyst loadings [1]. Typical catalyst-to-monomer ratios range from 1:100 to 1:1000 for effective polymerization.

The molecular weight control in calcium 2-ethylhexanoate systems shows strong dependence on initiator concentration. Research indicates that increasing the catalyst concentration leads to decreased molecular weights, following the expected relationship for living polymerization systems [1]. However, the molecular weight distributions remain relatively broad (dispersity values of 1.4-2.4), indicating ongoing transesterification reactions.

Detailed kinetic analysis reveals that the apparent propagation rate constant varies with initiator concentration, suggesting the presence of multiple active species or catalyst aggregation effects [1]. This concentration dependence is more pronounced for calcium 2-ethylhexanoate compared to more active catalysts, possibly due to the formation of inactive calcium aggregates at higher concentrations.

Temperature-Dependent Reaction Kinetics

Variable Temperature Polymerization Studies

Comprehensive temperature-dependent studies of calcium 2-ethylhexanoate catalyzed polymerization have been conducted across the temperature range of 45-190°C. Research demonstrates that polymerization rates increase systematically with temperature, following Arrhenius behavior [3]. For calcium-based systems, the rate constants increase from 0.71 h⁻¹ at 45°C to 1.18 h⁻¹ at 60°C [3].

Temperature optimization studies reveal that calcium 2-ethylhexanoate exhibits optimal performance at temperatures between 130-160°C [1]. At these temperatures, the balance between polymerization rate and selectivity is optimized, producing polymers with acceptable molecular weights and narrow molecular weight distributions. Lower temperatures result in incomplete monomer conversion, while higher temperatures lead to increased side reactions and molecular weight broadening.

The temperature dependence of molecular weight characteristics has been systematically investigated. Research shows that higher polymerization temperatures generally lead to lower molecular weights due to increased transesterification and chain transfer reactions [1]. This temperature effect is particularly pronounced for calcium 2-ethylhexanoate systems compared to more active catalysts.

Activation Energy Determination

Activation energy determinations for calcium 2-ethylhexanoate catalyzed polymerization have been conducted using multiple analytical approaches. Eyring plot analysis of temperature-dependent rate data yields activation energies of 65-66 kJ mol⁻¹ for calcium-based systems [3]. These values are consistent with a coordination-insertion mechanism involving monomer coordination as the rate-determining step.

Alternative approaches using Friedman isoconversional analysis provide activation energies of approximately 65.7 ± 1.7 kJ mol⁻¹ [6]. The consistency between different analytical methods confirms the reliability of the activation energy determinations and supports the proposed single-step mechanism for calcium 2-ethylhexanoate catalysis.

Comparative activation energy analysis reveals that calcium 2-ethylhexanoate exhibits higher activation barriers compared to more active catalysts. For example, tin 2-ethylhexanoate shows activation energies of 70.9 kJ mol⁻¹, while calcium systems require 65-66 kJ mol⁻¹ [3] [4]. This difference contributes to the observed lower catalytic activity of calcium-based systems.

Ceiling Temperature Research

Ceiling temperature investigations for calcium 2-ethylhexanoate catalyzed polymerization have established critical temperature limits for effective polymerization. Research on related metal 2-ethylhexanoate systems indicates ceiling temperatures of approximately 786°C for lactide polymerization [4]. However, practical ceiling temperatures are much lower due to competing side reactions and thermal degradation.

The ceiling temperature concept is particularly relevant for calcium 2-ethylhexanoate systems due to their lower catalytic activity and tendency toward equilibrium control. At elevated temperatures, the equilibrium shifts toward depolymerization, limiting the achievable molecular weights and monomer conversion [4]. This effect is more pronounced for calcium catalysts compared to more active systems.

Research demonstrates that the ceiling temperature can be influenced by monomer concentration, catalyst loading, and reaction conditions. For calcium 2-ethylhexanoate systems, maintaining reaction temperatures below 200°C is generally necessary to avoid excessive depolymerization and maintain polymer stability [4]. The practical ceiling temperature for calcium-catalyzed lactide polymerization is typically observed around 150-180°C under standard conditions.

| Parameter | Value | Reference |

|---|---|---|

| Lactide Conversion (%) | 58 | [1] |

| Molecular Weight (kg/mol) | 19.5 | [1] |

| Dispersity | 1.4-2.4 | [1] |

| Activation Energy (kJ/mol) | 65-66 | [3] |

| Entropy of Activation (J K⁻¹mol⁻¹) | -44 to -50 | [3] |

| Gibbs Free Energy of Activation (kJ/mol) | 80-82 | [3] |

| Propagation Rate Constant (M⁻¹h⁻¹) | 88-135 | [3] |

| Optimal Temperature Range (°C) | 130-160 | [1] |

| Practical Ceiling Temperature (°C) | 150-180 | [4] |

| Temperature (°C) | Rate Constant (h⁻¹) | Conversion (%) | Molecular Weight (kg/mol) |

|---|---|---|---|

| 45 | 0.71 | 65 | 22.1 |

| 50 | 0.82 | 72 | 21.3 |

| 55 | 1.05 | 81 | 20.8 |

| 60 | 1.18 | 87 | 19.5 |

| 110 | 2.50 | 94 | 15.2 |

| 130 | 3.80 | 98 | 12.8 |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 398 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 381 of 398 companies with hazard statement code(s):;

H226 (46.19%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (46.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (27.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (46.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (11.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (26.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (46.19%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (26.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (25.72%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (46.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Hexanoic acid, 2-ethyl-, calcium salt (2:1): ACTIVE